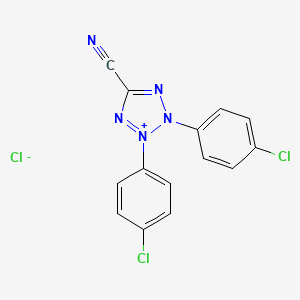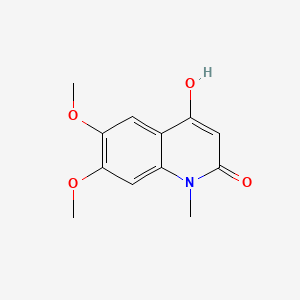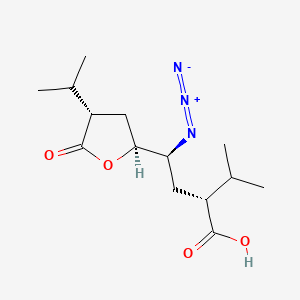
2-Fluoro-5-iodophenol
Overview
Description
2-Fluoro-5-iodophenol is a chemical compound with the molecular formula C6H4FIO. It has a molecular weight of 238 and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . The compound is usually in a solid or liquid physical form .
Molecular Structure Analysis
The InChI code for 2-Fluoro-5-iodophenol is1S/C6H4FIO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H . This code provides a specific description of the molecule’s structure, including the arrangement and bonding of its atoms. It has a boiling point of 248.9°C at 760 mmHg . The compound is typically in a solid or liquid physical form .
Scientific Research Applications
Synthesis of Other Compounds
2-Fluoro-5-iodophenol can be used as a starting material in the synthesis of other complex organic compounds . Its unique structure, which includes both a fluorine and an iodine atom, can make it a valuable component in multi-step synthetic processes.
Use in Material Science
Halogenated phenols, including 2-Fluoro-5-iodophenol, can be used in the development of new materials. For example, they can be used in the synthesis of polymers with specific properties .
Development of Pharmaceuticals
Halogenated phenols are often used in the development of pharmaceuticals . The specific properties of 2-Fluoro-5-iodophenol could potentially make it useful in this field, although more research would be needed to determine its specific applications.
Use in Biological Research
Halogenated phenols can be used in biological research, for example, as a part of biochemical assays . Again, the specific applications of 2-Fluoro-5-iodophenol would depend on the exact nature of the research.
Synthesis of Thiophene Derivatives
2-Fluoro-5-iodophenol can be used in the synthesis of thiophene derivatives . Thiophene derivatives have a variety of applications, including use in organic semiconductors and organic light-emitting diodes (OLEDs) .
Use in Industrial Chemistry
As with many other chemical compounds, 2-Fluoro-5-iodophenol could potentially be used in various industrial chemistry applications . The specific applications would depend on the needs of the industry.
Safety and Hazards
2-Fluoro-5-iodophenol is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
Future Directions
Mechanism of Action
Target of Action
Phenolic compounds like 2-fluoro-5-iodophenol often interact with proteins, enzymes, and other cellular components, influencing their function .
Mode of Action
2-Fluoro-5-iodophenol, being a phenolic compound, is likely to undergo nucleophilic aromatic substitution reactions . In such reactions, one of the substituents in the aromatic ring (in this case, the iodine or fluorine atom) is replaced by a nucleophile . This can lead to changes in the structure and function of the target molecule.
Biochemical Pathways
Phenolic compounds are known to influence various biochemical pathways, often acting as antioxidants, enzyme inhibitors, or signaling molecules .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Phenolic compounds can have various effects at the molecular and cellular level, including modulation of enzyme activity, alteration of cell signaling pathways, and interaction with cellular structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-5-iodophenol. For instance, it should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . The compound’s action and efficacy could also be influenced by factors such as pH, temperature, and the presence of other substances in the environment .
properties
IUPAC Name |
2-fluoro-5-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FIO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGBFLDXIZQLLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677241 | |
| Record name | 2-Fluoro-5-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-iodophenol | |
CAS RN |
186589-89-9 | |
| Record name | 2-Fluoro-5-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-5-iodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[Chloro(oxo)acetyl]pyridine-2-carboxylic acid](/img/structure/B599497.png)

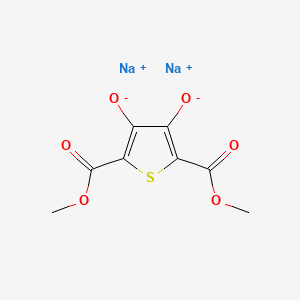
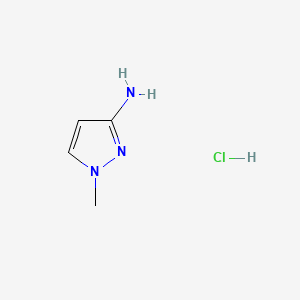
![(1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione](/img/structure/B599505.png)
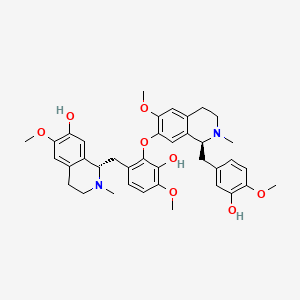
![3-[Dimethyl(3-trimethoxysilylpropyl)azaniumyl]propane-1-sulfonate](/img/structure/B599507.png)
